11-(2-furyl)-10-hexanoyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(2-furyl)-10-hexanoyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Properties
Molecular Formula |
C29H30N2O3 |
|---|---|
Molecular Weight |
454.6g/mol |
IUPAC Name |
6-(furan-2-yl)-5-hexanoyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-2-3-5-16-27(33)31-24-14-9-8-13-22(24)30-23-18-21(20-11-6-4-7-12-20)19-25(32)28(23)29(31)26-15-10-17-34-26/h4,6-15,17,21,29-30H,2-3,5,16,18-19H2,1H3 |
InChI Key |
DIBOZPIMPHUNRQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CO5 |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-(2-furyl)-10-hexanoyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the furan ring and the subsequent attachment of various functional groups. The synthetic route typically involves the use of anhydrous zinc chloride (ZnCl₂) and mercaptoacetic acid in dioxane . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include anhydrous zinc chloride, mercaptoacetic acid, and other standard organic reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
11-(2-furyl)-10-hexanoyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other furan derivatives such as:
- 1-(11-(furan-2-yl)-1-hydroxy-3-(3-nitrophenyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)propan-1-one
- 1-(11-(furan-2-yl)-1-hydroxy-3-(3-nitrophenyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)hexan-1-one These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 11-(2-furyl)-10-hexanoyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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